molecular formula C₃₄H₅₂D₃BrN₂O₅ B1162228 3-Acetyl-d3 Rocuronium Bromide

3-Acetyl-d3 Rocuronium Bromide

Cat. No.: B1162228
M. Wt: 654.73
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences

Stable isotope labeling involves the incorporation of non-radioactive isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. This technique is fundamental in various scientific disciplines for several key reasons. Firstly, the mass difference between the isotope and its lighter counterpart allows for the differentiation of labeled and unlabeled molecules using mass spectrometry. This is crucial for tracing the metabolic fate of drugs and endogenous compounds. Secondly, in nuclear magnetic resonance (NMR) spectroscopy, the distinct magnetic properties of isotopes like deuterium can simplify complex spectra and provide detailed structural information. cymitquimica.com The use of stable isotopes avoids the complications and safety concerns associated with radioactive isotopes, making them ideal for a wide range of in vitro and in vivo studies.

Overview of Deuterated Compounds as Research Probes and Analytical Standards

Deuterated compounds are instrumental as research probes to investigate reaction mechanisms and metabolic pathways. cymitquimica.com The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Studying this effect provides valuable information about the rate-determining steps in enzymatic reactions and chemical transformations.

Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalysis. Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a biological sample at a known concentration. This allows for accurate quantification of the analyte by mass spectrometry, as the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. 3-Acetyl-d3 Rocuronium (B1662866) Bromide serves as an isotopically labeled analog for 3-Acetyl Rocuronium Bromide, an impurity of Rocuronium Bromide. americanchemicalsuppliers.com

Introduction to Neuromuscular Blocking Agents (NMBAs) and the Rocuronium Chemical Class

Neuromuscular blocking agents (NMBAs) are drugs that induce skeletal muscle relaxation by acting at the neuromuscular junction. drugs.com They are broadly classified into two groups: depolarizing agents and non-depolarizing agents. drugs.com Non-depolarizing agents, which include the aminosteroid (B1218566) class of compounds, act as competitive antagonists to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate. drugs.comresearchgate.net

Rocuronium bromide belongs to the aminosteroid group of non-depolarizing NMBAs. americanchemicalsuppliers.comnih.gov These agents are characterized by a rigid steroid nucleus with attached functional groups that determine their potency, onset, and duration of action. Rocuronium is valued for its rapid onset of action, making it a suitable choice for facilitating endotracheal intubation. drugs.com

Rationale for Academic Investigation of Deuterated Rocuronium Analogues: A Focus on 3-Acetyl-d3 Rocuronium Bromide

The investigation of deuterated rocuronium analogues, specifically this compound, is driven by the need for highly specific and accurate analytical methods in pharmaceutical research and quality control. As 3-Acetyl Rocuronium Bromide is an impurity of Rocuronium Bromide, its detection and quantification are crucial for ensuring the purity and safety of the final drug product. americanchemicalsuppliers.com

This compound, being the isotope-labeled analog, is primarily synthesized for use as an internal standard in mass spectrometric assays. americanchemicalsuppliers.com Its use allows for the precise measurement of the corresponding unlabeled impurity in bulk drug substance and formulated products. This is essential for meeting the stringent regulatory requirements for pharmaceutical manufacturing. Research involving this deuterated compound contributes to the development of robust analytical methodologies for quality assurance and may also be employed in pharmacokinetic studies to understand the disposition of rocuronium and its related substances.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₄H₅₂D₃BrN₂O₅ cymitquimica.com
Molecular Weight 654.73 g/mol americanchemicalsuppliers.comcymitquimica.com
CAS Number 122483-73-2 cymitquimica.com
Appearance Neat cymitquimica.com

Research Findings

The primary application of this compound is as an internal standard for the quantification of 3-Acetyl Rocuronium Bromide, an impurity found in Rocuronium Bromide preparations. americanchemicalsuppliers.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry due to its ability to compensate for variations in sample preparation and instrument response.

In a typical analytical workflow, a known amount of this compound would be spiked into a sample containing the Rocuronium Bromide drug substance. The sample would then be subjected to chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC), followed by detection with a mass spectrometer (MS). The mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, a precise and accurate concentration of the 3-Acetyl Rocuronium Bromide impurity can be determined. This methodology is critical for controlling the impurity profile of the active pharmaceutical ingredient.

Properties

Molecular Formula

C₃₄H₅₂D₃BrN₂O₅

Molecular Weight

654.73

Synonyms

1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium Bromide-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Retrosynthetic Analysis of 3-Acetyl-d3 Rocuronium (B1662866) Bromide

A retrosynthetic analysis of 3-Acetyl-d3 Rocuronium Bromide reveals a synthetic pathway that diverges from the synthesis of the unlabeled parent compound at a late stage. The key disconnection points involve the quaternization of the pyrrolidine (B122466) nitrogen and the introduction of the deuterated acetyl group. The synthesis logically begins with a suitable steroid precursor, which undergoes a series of transformations to install the necessary functional groups at the C-2, C-3, C-16, and C-17 positions of the androstane (B1237026) core. rhhz.net The final steps typically involve the selective acetylation at the C-3 hydroxyl group with a deuterated acetylating agent, followed by quaternization of the 16β-pyrrolidinyl group with allyl bromide to yield the target molecule. google.com

Strategies for Deuterium (B1214612) Introduction at the 3-Acetyl Position

The introduction of deuterium at the 3-acetyl position can be achieved through several methods, primarily involving the use of deuterated acetylating agents or through hydrogen-deuterium exchange reactions.

Mechanistic Considerations of Deuteration Reactions

The most direct method for introducing the trideuterated acetyl group is through the use of deuterated acetic anhydride (B1165640) (acetic-d6 anhydride) or acetyl-d3 chloride. cdnsciencepub.com This reaction proceeds via a standard esterification mechanism where the C-3 hydroxyl group of the steroidal diol acts as a nucleophile, attacking the carbonyl carbon of the deuterated acetylating agent.

Alternatively, deuterium can be introduced via hydrogen-deuterium (H/D) exchange reactions on a pre-existing acetyl group. This typically involves base-catalyzed enolization of the ketone. nih.govmdpi.com In the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated methanol (B129727) (MeOD), the enolate intermediate is protonated (or rather, deuterated) to form the deuterated acetyl group. ingentaconnect.com The efficiency of this exchange is dependent on the acidity of the α-protons of the acetyl group and the reaction conditions, including the choice of base and solvent. nih.govmdpi.com

Deuterium Exchange Methods and Optimization

Base-catalyzed H/D exchange offers a versatile method for deuterium incorporation. nih.govmdpi.com The process can be optimized by carefully selecting the base and the deuterium source. ingentaconnect.com For instance, the use of a stronger base can accelerate the rate of enolization and subsequent deuteration. ingentaconnect.com Microwave irradiation has also been explored as a method to expedite H/D exchange reactions. cardiff.ac.uk The extent of deuterium incorporation can be monitored using techniques such as NMR spectroscopy and mass spectrometry. ingentaconnect.comcardiff.ac.uk

Purification and Isolation Techniques for Labeled Analogs

The purification of isotopically labeled steroids like this compound is crucial to ensure high purity for analytical applications. rsc.org Common purification techniques include column chromatography and crystallization. google.com Column chromatography, often utilizing alumina (B75360) or silica (B1680970) gel, is effective in separating the desired product from unreacted starting materials and byproducts. google.com Crystallization from appropriate solvent systems, such as dichloromethane-diethyl ether, can further enhance the purity of the final compound. The purity of the isolated product is typically assessed by High-Performance Liquid Chromatography (HPLC). google.com

Comparative Analysis of Synthetic Routes for Deuterated Steroidal Derivatives

The synthesis of deuterated steroidal derivatives can be broadly categorized into two main approaches: de novo synthesis using deuterated building blocks and late-stage functionalization involving isotopic exchange. arkat-usa.orgresearchgate.net

De novo synthesis offers the advantage of precise control over the location and level of deuterium incorporation. researchgate.net However, it can be a lengthy and complex process, often requiring a multi-step synthetic sequence. arkat-usa.orgresearchgate.net

Late-stage functionalization through H/D exchange is often more synthetically efficient, as it introduces the isotopic label at a later stage of the synthesis. nih.gov This approach is particularly useful for introducing deuterium at positions with acidic protons, such as the α-position of a carbonyl group. nih.govmdpi.com However, it may lack the regioselectivity of de novo synthesis and can sometimes lead to incomplete deuterium incorporation. nih.gov

Table of Synthetic Parameters for Rocuronium Bromide Precursors

StepReactantsReagents/ConditionsProductYieldReference
Epoxidation5α-androstan-2-en-17-oneHCOOH/H₂O₂2α,3α-epoxy-5α-androstan-17-one88.5% rhhz.net
Ring-opening2α,3α-epoxy-5α-androstan-17-oneMorpholine (B109124), TsOH or ZnCl₂2β-(4-morpholinyl)-5α-androstan-3α-ol-17-one- rhhz.net
Introduction of PyrrolidineIntermediate from previous stepPyrrolidine2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol57.8% (overall) researchgate.net
Acetylation2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diolAcetylating agent2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetate48% google.comgoogleapis.com
Quaternization2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetateAllyl bromideRocuronium Bromide- google.com

Advanced Structural Characterization and Positional Isotope Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of 3-Acetyl-d3 Rocuronium (B1662866) Bromide, a suite of NMR experiments is utilized to confirm that the deuterium substitution has occurred specifically at the 3-acetyl group.

Deuterium NMR (²H NMR) for Direct Detection

Deuterium NMR (²H NMR) provides direct evidence for the presence and location of deuterium atoms within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a strong signal in the ²H NMR spectrum is a definitive indicator of successful isotopic enrichment. sigmaaldrich.com For 3-Acetyl-d3 Rocuronium Bromide, the sample is analyzed in a non-deuterated solvent to avoid overwhelming solvent signals. sigmaaldrich.comillinois.edu

The ²H NMR spectrum is expected to show a single resonance corresponding to the -CD₃ group. The chemical shift of this deuterium signal is anticipated to be nearly identical to the chemical shift of the corresponding methyl protons (-CH₃) in the non-labeled compound, which typically appears around δ 2.1 ppm. sigmaaldrich.com The presence of a distinct peak in this region directly confirms the incorporation of deuterium at the acetyl position. Due to the quadrupolar nature of the deuterium nucleus (spin = 1), the resulting signal is generally broader than a proton signal. smolecule.com

Table 1: Expected ²H NMR Data for this compound

Functional GroupExpected Chemical Shift (δ, ppm)Multiplicity
-COCD₃~2.1Broad Singlet

Proton NMR (¹H NMR) for Coupling Pattern Analysis and Integration Shifts

Proton NMR (¹H NMR) offers complementary, indirect evidence for the position of deuteration. When comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the most significant difference is the disappearance of the sharp singlet corresponding to the three protons of the acetyl methyl group. studymind.co.uk This singlet, typically found at approximately 2.1 ppm in the spectrum of Rocuronium impurities, would be absent or significantly diminished in the deuterated analogue.

Carbon-13 NMR (¹³C NMR) with Decoupling Experiments

Carbon-13 NMR (¹³C NMR) provides further verification of the deuteration site. The carbon atom of the deuterated methyl group (-CD₃) will exhibit two key effects: an isotopic shift and a change in multiplicity. Due to the heavier mass of deuterium, the ¹³C signal for the -CD₃ carbon is shifted slightly upfield (to a lower ppm value) compared to the -CH₃ carbon in the non-labeled compound. ingentaconnect.com

Furthermore, in a standard proton-decoupled ¹³C NMR experiment, the -CH₃ group appears as a quartet due to one-bond coupling with the three protons. However, the -CD₃ group, when coupled to deuterium (a spin-1 nucleus), will appear as a multiplet (a septet with a 1:3:6:7:6:3:1 intensity pattern) due to the ¹J(C,D) coupling. ingentaconnect.com The carbonyl carbon of the acetyl group will also experience a smaller, two-bond isotopic shift and may show a subtle change in its signal shape. The observation of these specific changes in the ¹³C spectrum provides conclusive evidence for the location of the deuterium label.

Table 2: Expected ¹³C NMR Shifts and Multiplicities for the Acetyl Group

Carbon AtomExpected Chemical Shift (δ, ppm) (Non-labeled)Expected Observation in Deuterated Compound
-C OCD₃~170Upfield shift, potential multiplet due to ²J(C,D) coupling
-COC D₃~21Significant upfield shift, appears as a septet due to ¹J(C,D) coupling

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Elemental Composition

HRMS is a powerful technique for confirming the elemental composition and isotopic purity of a compound by providing highly accurate mass measurements.

Exact Mass Measurement and Isotopic Pattern Analysis

For this compound, HRMS is used to measure the exact mass of the molecular ion. The parent compound, Rocuronium, typically shows a molecular ion [M]⁺ at m/z 529.4002. up.ac.za The introduction of three deuterium atoms in place of three hydrogen atoms is expected to increase the mass of the molecular ion by approximately 3.018 Da (3 x 1.006 Da). Therefore, the expected accurate mass for the deuterated cation would be around m/z 532.418. The experimental measurement of this mass with high accuracy (typically within 5 ppm) confirms the elemental formula C₃₂H₅₀D₃N₂O₄⁺.

Additionally, the presence of a bromine atom in the molecule results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgchemguide.co.uk This leads to two peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units and having almost equal intensity (the M+ and M+2 peaks). chemguide.co.uklibretexts.org The analysis of this isotopic pattern confirms the presence of the bromide counterion.

Table 3: Theoretical Isotopic Distribution for the [M]⁺ Ion of this compound

IonTheoretical m/zExpected Relative Abundance (%)
[C₃₂H₅₀D₃⁷⁹BrN₂O₄]⁺~611.3~50.5
[C₃₂H₅₀D₃⁸¹BrN₂O₄]⁺~613.3~49.5

Hydrogen/Deuterium Exchange Mass Spectrometry for Exchangeable Protons

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to probe the number of labile protons (typically those attached to heteroatoms like oxygen or nitrogen) in a molecule. libretexts.orgmsu.edu While the deuterium atoms in this compound are covalently bonded to carbon and are non-labile, the molecule does possess a hydroxyl group (-OH) with an exchangeable proton.

In an HDX-MS experiment, the compound would be dissolved in a deuterated solvent such as D₂O. The proton on the 3α-hydroxyl group would rapidly exchange with a deuterium atom from the solvent. This would result in an additional mass increase of approximately 1 Da for the molecular ion. This technique can confirm the presence of exchangeable protons in the structure but is primarily used to study protein conformation and dynamics. libretexts.org For this small molecule, its main utility would be to confirm the presence of the single hydroxyl group.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization (C-D vs C-H)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for characterizing molecular structures by probing the vibrations of chemical bonds. In the analysis of this compound, these techniques are particularly crucial for confirming the successful and position-specific incorporation of deuterium atoms by distinguishing between Carbon-Deuterium (C-D) and Carbon-Hydrogen (C-H) bonds.

The fundamental principle underlying this characterization is the mass difference between deuterium (D) and protium (B1232500) (H) isotopes. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D bond has a significantly lower vibrational frequency (wavenumber) than a C-H bond.

While specific spectra for this compound are not widely published, the expected shifts can be reliably predicted based on established spectroscopic principles and data from related molecules. urfu.ruresearchgate.net Studies on non-deuterated Rocuronium Bromide using Surface-Enhanced Raman Spectroscopy (SERS) have identified characteristic bands, including a weak band for the C=O stretch of the ester group around 1750 cm⁻¹ and the C=C stretch from the allyl group near 1642 cm⁻¹. mdpi.com

For this compound, the most telling spectral region would be that of the C-H/C-D stretching vibrations. The C-H stretching vibrations of the methyl group in a standard acetyl moiety typically appear in the 2950-2850 cm⁻¹ region of the IR and Raman spectra. In the deuterated analog, the replacement of hydrogen with deuterium in the acetyl group would cause the disappearance of this signal and the appearance of a new, distinct C-D stretching band at a lower frequency, generally in the 2250-2100 cm⁻¹ range. researchgate.net This clear spectral shift provides definitive evidence of deuteration at the intended acetyl position.

Bond TypeTypical Vibrational Frequency (cm⁻¹)Associated MoietySpectroscopic Significance
C-H Stretch2950 - 2850Acetyl Group (non-deuterated)Signal expected to be absent or significantly diminished in the deuterated compound.
C-D Stretch2250 - 2100d3-Acetyl GroupA key indicator confirming the presence and position of the deuterium label. researchgate.net
C=O Stretch~1750Ester GroupCharacteristic band for the acetyl group, present in both deuterated and non-deuterated forms. mdpi.com
C=C Stretch~1642Allyl GroupCharacteristic band for the allyl substituent on the pyrrolidinium (B1226570) ring. mdpi.com

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity of this compound and separating it from potential impurities. These impurities may include its non-deuterated counterpart, starting materials, and other related substances or degradation products. deepdyve.commfd.org.mk

The high polarity of Rocuronium Bromide and its analogs makes Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable technique for separation. mfd.org.mk A HILIC method was developed for Rocuronium Bromide using a bare silica (B1680970) column with a mobile phase of acetonitrile (B52724) and an aqueous ammonium (B1175870) formate (B1220265) buffer. mfd.org.mk Alternatively, reversed-phase HPLC methods are commonly employed. For instance, a method for determining rocuronium in biological samples utilized a phenyl-hexyl column with a mobile phase consisting of acetonitrile and ammonium formate buffer (pH 3.0). researchgate.net Such methods are directly applicable to the analysis of the deuterated analog, as the isotopic labeling results in a negligible change in polarity and retention behavior under typical reversed-phase or HILIC conditions.

The primary objectives of a chromatographic analysis for this compound would be:

Purity Determination : To quantify the percentage of the desired deuterated compound and identify any impurities. HPLC methods have demonstrated linearity over concentration ranges suitable for quality control, such as 4–500 ng/mL. researchgate.net

Isotopic Purity : To separate and quantify the amount of non-deuterated (d0) or partially deuterated (d1, d2) species present in the sample. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is essential for this application, as it can differentiate the minute mass differences.

Isomeric Separation : To separate this compound from its potential stereoisomers. synzeal.com The complex stereochemistry of the androstane (B1237026) backbone means that various stereoisomers are possible, and chromatographic methods must have sufficient resolution to ensure stereochemical purity.

TechniqueStationary Phase (Column)Mobile Phase ExampleDetectionApplication
HILICPurospher STAR Si (Silica)Acetonitrile and Ammonium Formate (107.5 mM, pH 7.0) (90:10 v/v)UV (210 nm)Determination in the presence of polar impurities. mfd.org.mk
Reversed-Phase HPLCPhenyl-HexylAcetonitrile and 5 mM Ammonium Formate (pH 3.0)MS/MSQuantification in biological matrices. researchgate.net
Reversed-Phase HPLCC18Acetonitrile and buffer solutionUVGeneral purity assessment.
LC-MSVariousVariousMass SpectrometryIdentification of degradation products and isotopic purity analysis. deepdyve.comfrontiersin.org

Development and Validation of Advanced Bioanalytical Research Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The cornerstone of a reliable quantitative bioanalytical method is the careful development of its liquid chromatography and mass spectrometry parameters. This ensures the analyte of interest is effectively separated from other matrix components and detected with high selectivity and sensitivity.

Optimization of Chromatographic Separation for 3-Acetyl-d3 Rocuronium (B1662866) Bromide

Several factors are considered during the optimization of chromatographic conditions. The choice of the stationary phase is a primary consideration. For a compound like Rocuronium Bromide, which is a quaternary ammonium (B1175870) steroid, a reversed-phase column, such as a C18 or a phenyl-hexyl column, is often employed. These columns provide the necessary hydrophobic interactions to retain the analyte while allowing for efficient separation from more polar matrix components.

The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous component (often containing a pH modifier and a salt), is meticulously adjusted. For instance, a gradient elution starting with a lower percentage of organic solvent and gradually increasing is a common strategy to ensure sharp peak shapes and adequate retention. The pH of the aqueous phase is also a critical parameter; for Rocuronium Bromide, an acidic pH (e.g., using formic acid or ammonium formate) is typically used to promote ionization and improve peak shape.

The following table outlines typical chromatographic parameters that would be optimized for the analysis of 3-Acetyl-d3 Rocuronium Bromide.

ParameterOptimized Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Parameter Tuning for Selective Detection

Following chromatographic separation, the analyte enters the mass spectrometer for detection. The tuning of mass spectrometric parameters is essential for achieving high selectivity and sensitivity. This process involves optimizing the ionization source conditions and the collision-induced dissociation (CID) parameters.

For this compound, electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique due to the presence of the quaternary amine, which is readily protonated. Key parameters of the ESI source, such as the capillary voltage, source temperature, and gas flows (nebulizer and drying gas), are optimized to maximize the generation of the protonated molecular ion, which serves as the precursor ion in the subsequent fragmentation step.

The precursor ion for this compound is expected to have a mass-to-charge ratio (m/z) of 532.4, which is three units higher than that of the unlabeled Rocuronium Bromide (m/z 529.4) due to the presence of three deuterium (B1214612) atoms in the acetyl group. This precursor ion is then subjected to collision-induced dissociation to generate characteristic product ions. The collision energy is a critical parameter that is optimized to yield a stable and abundant product ion for quantification. A common fragmentation pathway for Rocuronium involves the loss of the acetyl group and other neutral losses. For this compound, a prominent product ion would be expected at m/z 487.3, similar to the unlabeled compound, as the deuterium label is on the departing acetyl group.

ParameterOptimized Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Precursor Ion (Q1) m/z 532.4
Product Ion (Q3) m/z 487.3
Collision Energy 25 eV

Principles of Multiple Reaction Monitoring (MRM) for Quantification in Research Studies

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometric technique used for the quantification of analytes in complex mixtures. The principles of MRM are based on the monitoring of a specific precursor ion to product ion transition for a particular compound.

In an MRM experiment, the first quadrupole (Q1) of a triple quadrupole mass spectrometer is set to select only the precursor ion of the analyte of interest (e.g., m/z 532.4 for this compound). This selected ion then passes into the second quadrupole (Q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas, such as argon or nitrogen. The resulting fragment ions are then directed to the third quadrupole (Q3), which is set to select only a specific product ion (e.g., m/z 487.3). The detector then measures the intensity of this product ion.

This two-stage mass filtering process significantly reduces background noise and enhances the specificity of the analysis, as it is highly unlikely that an interfering compound will have the same precursor ion, the same product ion, and the same chromatographic retention time as the analyte of interest. This high degree of selectivity makes MRM the gold standard for quantitative bioanalysis in research studies.

Role of this compound as a Stable Isotope Internal Standard

In quantitative bioanalysis, an internal standard is a compound that is added in a known amount to all samples, including calibrators, quality controls, and unknown samples, before sample processing. The internal standard is used to correct for variations in sample preparation, injection volume, and instrument response.

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Rocuronium Bromide. Because it is chemically identical to the analyte, with the only difference being the presence of three deuterium atoms, it exhibits very similar chromatographic and mass spectrometric behavior. This co-elution and similar ionization efficiency allow it to effectively compensate for any variations that may occur during the analytical process.

Calibration Strategy for Quantitative Research Applications

A robust calibration strategy is fundamental for accurate quantification. In bioanalytical research, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in a series of calibration standards.

The use of this compound as an internal standard allows for the generation of a reliable calibration curve. The calibration standards are prepared by spiking a blank biological matrix (e.g., plasma or serum) with known concentrations of Rocuronium Bromide and a constant concentration of this compound. The response ratio (Analyte Peak Area / Internal Standard Peak Area) is then calculated for each calibrator and plotted against the corresponding analyte concentration. A linear regression analysis is typically applied to the data to obtain the equation of the line, which is then used to determine the concentration of the analyte in unknown samples.

The following table provides an example of data that could be used to construct a calibration curve for Rocuronium Bromide using this compound as an internal standard.

Rocuronium Bromide Concentration (ng/mL)Rocuronium Bromide Peak AreaThis compound Peak AreaResponse Ratio
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347

Compensation for Matrix Effects in Complex Biological Research Samples

Matrix effects are a common challenge in LC-MS/MS bioanalysis and refer to the suppression or enhancement of the analyte's ionization due to the presence of co-eluting endogenous components from the biological matrix. These effects can lead to inaccurate and imprecise results if not properly addressed.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. If the ionization of both the analyte and the internal standard is suppressed by 20%, for example, the ratio of their peak areas will remain constant, thus ensuring the accuracy of the quantitative measurement.

The following table demonstrates how a stable isotope-labeled internal standard can compensate for matrix effects.

Sample TypeRocuronium Bromide Peak AreaThis compound Peak AreaResponse Ratio
Neat Solution 100,00050,0002.00
Plasma Sample 1 (No Matrix Effect) 100,50050,2502.00
Plasma Sample 2 (Ion Suppression) 75,00037,5002.00
Plasma Sample 3 (Ion Enhancement) 120,00060,0002.00

As shown in the table, even with significant ion suppression or enhancement, the response ratio remains consistent, demonstrating the effectiveness of using this compound to mitigate the impact of matrix effects in complex biological research samples.

Pre Clinical and in Vitro Metabolic and Pharmacokinetic Investigations

Elucidation of Metabolic Pathways of Rocuronium (B1662866) and its Analogues Using Deuterated Probes

Deuterated analogues of parent drugs serve as invaluable probes in preclinical research. They can be used as internal standards for quantitative bioanalysis due to their near-identical physicochemical properties to the parent drug but distinct mass, or as mechanistic probes to investigate metabolic pathways.

In vitro hepatic microsomal stability assays are a fundamental screening tool in drug discovery to estimate the metabolic clearance of a compound by the liver. enamine.net These assays utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net

Hypothetical Data from an In Vitro Hepatic Microsomal Stability Assay

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rocuronium Bromide45.215.3
3-Acetyl-d3 Rocuronium Bromide46.814.8
Verapamil (High Clearance Control)8.581.5

This table is for illustrative purposes only and does not represent actual experimental data.

Deuterated compounds are crucial for the accurate identification and quantification of metabolites. In these studies, this compound would be incubated with a metabolically competent system, such as human hepatocytes or liver microsomes. The resulting mixture would be analyzed by high-resolution mass spectrometry (HRMS). The unique mass signature of the deuterated compound and its metabolites allows for their clear differentiation from endogenous matrix components and non-deuterated compound metabolites.

The expected primary biotransformation product of rocuronium is 17-desacetyl-rocuronium. nih.gov Since the deuteration is at the 3-acetyl position, the resulting 17-desacetyl metabolite would retain the deuterium (B1214612) label. This would result in a metabolite with a mass shift corresponding to the deuterium atoms, confirming the metabolic pathway.

Hypothetical In Vitro Biotransformation Products of this compound

AnalyteObserved m/z (Parent)Observed m/z (Metabolite)Proposed Biotransformation
Rocuronium Bromide[Typical m/z][Typical m/z - 42]Deacetylation at C17
This compound[Typical m/z + 3][Typical m/z + 3 - 42]Deacetylation at C17

This table is for illustrative purposes only and does not represent actual experimental data.

Studies have indicated that rocuronium interacts with human liver microsomal CYP enzymes, particularly showing a concentration-dependent inhibition of CYP3A4. nih.govresearchgate.net While direct metabolism of rocuronium by CYP enzymes appears to be a minor elimination pathway, understanding these interactions is crucial for predicting potential drug-drug interactions.

Enzyme kinetic studies for this compound would involve incubating the compound at various concentrations with human liver microsomes or specific recombinant CYP isoforms (e.g., rCYP3A4) to determine the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). Given the deuteration is not at a site of significant CYP-mediated metabolism, the kinetic parameters for this compound are expected to be very similar to those of rocuronium bromide.

Hypothetical Enzyme Kinetic Parameters for Rocuronium Bromide and its Deuterated Analogue with Human Liver Microsomes

CompoundCYP IsoformKm (µM)Vmax (pmol/min/mg protein)
Rocuronium BromidePooled HLMs150250
This compoundPooled HLMs155245
Rocuronium BromiderCYP3A4120200
This compoundrCYP3A4125195

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Kinetic Isotope Effects (KIE)

The investigation of kinetic isotope effects is a powerful technique to probe the rate-limiting steps of enzyme-catalyzed reactions.

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced with a deuterium atom. This effect arises from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

If the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, then the rate of the reaction for the deuterated compound will be slower than for the non-deuterated compound. The magnitude of the KIE (kH/kD) provides insight into the transition state of the reaction. A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but influences the reaction electronically or sterically.

To experimentally determine the KIE for the metabolism of this compound, parallel incubation experiments would be conducted with both the deuterated and non-deuterated compounds under identical conditions. The rates of metabolite formation would be measured, and the KIE would be calculated as the ratio of the rates (rate of non-deuterated / rate of deuterated).

Since the primary known metabolic transformation of rocuronium is deacetylation at the 17-position, and the deuteration in this compound is at the 3-acetyl group, no significant primary KIE is expected for the formation of 17-desacetyl-rocuronium. Any observed KIE would likely be a small secondary effect, reflecting subtle changes in enzyme-substrate binding or conformational effects. If a minor metabolic pathway involving the 3-acetyl group exists, deuteration at this position could reveal a primary KIE for that specific pathway.

Hypothetical Kinetic Isotope Effect for the Formation of 17-desacetyl-rocuronium

SubstrateRate of 17-desacetyl-rocuronium formation (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Rocuronium Bromide28.51.05
This compound27.1

This table is for illustrative purposes only and does not represent actual experimental data.

Implications of KIE on Metabolic Pathway Fluxes in Research Models

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This phenomenon is a consequence of the higher energy required to break bonds involving heavier isotopes, which vibrate at a lower frequency. In pharmaceutical research, intentionally replacing hydrogen with its stable, heavy isotope, deuterium, can slow down metabolic processes that involve the cleavage of that specific carbon-hydrogen (C-H) bond. This strategy is sometimes used to protect metabolically vulnerable sites on a drug molecule. wikipedia.org

This compound is specifically deuterated on the acetyl group at the 3-position of the steroid nucleus. The metabolism of the parent compound, Rocuronium Bromide, is limited, with the primary route being hepatic metabolism to a less active metabolite, 17-desacetyl-rocuronium. nih.gov This indicates that the main metabolic site is the acetyl group at the 17-position, not the 3-position.

Pre-clinical Pharmacokinetic Modeling in Non-Human Systems

Preclinical pharmacokinetic (PK) modeling in various animal species is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. For rocuronium and its analogues, studies in species such as dogs, cats, pigs, and horses provide foundational data on its behavior in a biological system. nih.gov

This compound is an ideal tool for use as a stable isotope tracer in preclinical research. In these studies, a microdose of the deuterated compound can be administered intravenously along with the non-deuterated parent drug. Because the two compounds are nearly identical chemically and pharmacokinetically but differ in mass, they can be distinguished and quantified simultaneously in biological samples (plasma, bile, urine) using mass spectrometry.

This methodology allows for highly precise characterization of the drug's distribution into various tissues and its routes of elimination. For instance, tracer studies can accurately determine the rates of hepatic uptake, biliary excretion, and renal clearance without the confounding factors of endogenous substances. Such studies have been instrumental in confirming the primary elimination pathways for the aminosteroid (B1218566) class of neuromuscular blockers in various animal models. msdvetmanual.comnih.gov

Two primary methods are used to analyze pharmacokinetic data: non-compartmental analysis (NCA) and compartmental analysis. nih.gov

Non-Compartmental Analysis (NCA): This method does not assume a specific model of how the drug is distributed in the body. It calculates key PK parameters like area under the curve (AUC), clearance (CL), and volume of distribution at steady state (Vss) directly from the observed concentration-time data.

Compartmental Analysis: This approach uses mathematical models to describe the body as a series of one or more interconnected compartments. The plasma concentration profile of rocuronium in preclinical species is often well-described by a two-compartment model, representing a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues). frontiersin.orgoup.com This modeling provides more detailed insights into the rates of drug transfer between compartments.

Pharmacokinetic parameters for rocuronium bromide derived from studies in preclinical animal models are summarized in the table below.

ParameterBeagle DogThoroughbred Horse (0.4 mg/kg dose)
PK Model Two-CompartmentNot Specified
Plasma Clearance (CL) Central: 0.37 L/h/kg Peripheral: 0.42 L/h/kg2.12 mL/min/kg
Volume of Distribution (Vd) Central (Vc): 1.45 L/kg Peripheral (Vp): 2.11 L/kgNot Reported
Elimination Half-Life (t½) ~10.88 minNot Reported
Mean Residence Time (MRT) Not Reported109 min
Data derived from studies on Rocuronium Bromide. frontiersin.orgnih.gov

Preclinical studies in various animal models have been crucial in establishing the metabolism and excretion profile of rocuronium.

Metabolism: In vivo studies confirm that rocuronium undergoes minimal biotransformation. The primary metabolite identified is 17-desacetyl-rocuronium, which results from hydrolysis of the ester group at the 17-position. nih.gov An N-desallyl metabolite has also been detected in bile, though in negligible amounts. researchgate.net The limited extent of metabolism means that the parent drug is the primary active agent and its clearance is mainly dependent on excretion.

Excretion: The dominant route of elimination for rocuronium in preclinical species is hepatobiliary excretion, with the unchanged drug being secreted into the bile. researchgate.netrug.nl A smaller fraction of the drug is eliminated via the kidneys. msdvetmanual.com This pattern has been quantified in species like the cat, establishing the importance of the liver in the drug's clearance.

The following table summarizes the biodisposition of rocuronium in cats, highlighting the primary role of hepatic clearance.

Excretion Route / TissuePercentage of Injected Dose Recovered in Cats (after 6 hours)
Bile ~54.4%
Liver ~21.3%
Urine ~8.7%
Total Accounted For ~84.4%
Data from a study on Rocuronium (Org 9426) in cats without renal pedicle ligation. rug.nl

These preclinical findings demonstrate that rocuronium is primarily cleared by the liver and excreted in bile as the unchanged parent compound, a characteristic that is largely mirrored in humans. nih.gov

Mechanistic and Comparative Biochemical Studies

Receptor Binding Studies in Isolated Tissue Preparations

Direct receptor binding studies specifically examining 3-Acetyl Rocuronium (B1662866) or its deuterated analogue are not extensively reported in peer-reviewed literature. However, the mechanism of action for the parent compound, rocuronium, is well-established. Rocuronium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the motor end-plate of the neuromuscular junction. nih.govdrugbank.com It binds to these receptors, thereby preventing acetylcholine from binding and causing muscle depolarization, which leads to muscle relaxation. nih.govdrugbank.com

The structural similarity of 3-Acetyl Rocuronium to rocuronium, differing only by the presence of an additional acetyl group at the 3-position of the steroid nucleus, suggests that it would likely retain affinity for the nAChR. The potency of steroidal neuromuscular blocking agents is influenced by the substituents on the steroid backbone. aneskey.com It can be hypothesized that the alteration at the 3-position may modulate the binding affinity compared to rocuronium, but without experimental data from isolated tissue preparations, such as guinea pig ileum or rat phrenic nerve-hemidiaphragm, the precise affinity and antagonist potency of 3-Acetyl Rocuronium remain speculative. No studies were identified that investigated the receptor binding profile of 3-Acetyl-d3 Rocuronium Bromide.

Biochemical Interaction Profiling with Relevant Enzymes (e.g., Esterases, Oxidoreductases)

The metabolism of rocuronium primarily involves the hydrolysis of the acetyl group at the 17-position to form 17-desacetyl-rocuronium, a metabolite with significantly less neuromuscular blocking activity. nih.gov This reaction is likely mediated by esterases present in the liver and plasma. Given the presence of an acetyl group at the 3-position in 3-Acetyl Rocuronium, it is highly probable that this compound would also be a substrate for esterases, leading to its hydrolysis and the formation of the corresponding 3-hydroxy metabolite. The rate and extent of this hydrolysis would be dependent on the specific esterases involved and the accessibility of the 3-acetyl group to the enzyme's active site.

In addition to hydrolysis, oxidative degradation of rocuronium has been observed under stress conditions. Studies have shown that the morpholine (B109124) moiety of the rocuronium molecule is susceptible to oxidative stress, leading to ring-opening and the formation of an N-ethanoyl-formamide group. nih.gov It is plausible that 3-Acetyl Rocuronium and its deuterated analogue could undergo similar oxidative transformations. Specific profiling with isolated oxidoreductases would be necessary to confirm this metabolic pathway.

Comparative Analysis with Unlabeled 3-Acetyl Rocuronium and Other Rocuronium Metabolites

The primary difference between this compound and its unlabeled counterpart is the presence of three deuterium (B1214612) atoms in the 3-acetyl group. This isotopic substitution is known to have a kinetic isotope effect, which can significantly alter the rate of chemical reactions, including enzymatic metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break.

Consequently, this compound is expected to exhibit greater metabolic stability against hydrolysis by esterases compared to unlabeled 3-Acetyl Rocuronium. This increased stability is a well-documented phenomenon for deuterated compounds and is the basis for their use in improving the pharmacokinetic profiles of some drugs. nih.gov

The degradation pathways, such as hydrolysis and oxidation, are expected to be qualitatively similar for both the deuterated and non-deuterated compounds. However, the rate of degradation via pathways involving the cleavage of a C-H bond in the acetyl group would be slower for the deuterated analogue.

Table 1: Predicted Comparative Stability

Compound Predicted Stability to Enzymatic Hydrolysis Rationale
3-Acetyl Rocuronium Bromide Lower Susceptible to esterase-mediated hydrolysis of the 3-acetyl group.
This compound Higher The kinetic isotope effect of the C-D bonds in the acetyl group is expected to slow the rate of enzymatic hydrolysis.

Direct comparative studies on the enzymatic transformation rates of this compound and unlabeled 3-Acetyl Rocuronium are not available. However, based on the kinetic isotope effect, it is anticipated that the rate of hydrolysis of the 3-acetyl group by esterases would be significantly slower for the deuterated compound. The magnitude of this difference would depend on the rate-limiting step of the enzymatic reaction. If the cleavage of a C-H bond is the rate-determining step, a substantial decrease in the transformation rate would be observed for the deuterated analogue.

Table 2: Hypothetical Comparative Enzymatic Transformation Rates

Compound Enzyme Predicted Relative Transformation Rate
3-Acetyl Rocuronium Bromide Esterase 100% (Reference)

Note: This table is hypothetical and for illustrative purposes only, as no direct experimental data is available.

Investigation of Stereochemical Influences on Metabolic Reactions

The stereochemistry of the androstane (B1237026) steroid nucleus of rocuronium and its analogues is critical for their pharmacological activity and interaction with biological systems. aneskey.com The specific spatial arrangement of the various substituents determines the molecule's fit into the binding pocket of the nicotinic acetylcholine receptor and the active sites of metabolizing enzymes.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as 3-Acetyl-d3 Rocuronium (B1662866) Bromide, interacts with its biological target. escholarship.org Rocuronium bromide itself is known to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govplos.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. mdpi.comuu.nl These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. escholarship.orgnih.gov An MD simulation of 3-Acetyl-d3 Rocuronium Bromide bound to the nAChR could elucidate whether the deuterated acetyl group leads to any subtle changes in the dynamics of the binding pocket.

Table 1: Hypothetical Molecular Docking Results of this compound with the Nicotinic Acetylcholine Receptor (α-subunit)

ParameterValue
Binding Affinity (kcal/mol) -9.5
Key Interacting Residues Tyr93, Trp149, Tyr190, Tyr198
Types of Interactions Hydrogen bonds, π-cation interactions, hydrophobic interactions
Predicted Inhibition Constant (Ki) 50 nM

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Bond Dissociation Energies and Reaction Intermediates

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. louisville.eduscispace.com One important application is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. nih.govune.edu.au

For this compound, DFT calculations can be used to determine the BDE of the C-D bonds in the acetyl group and compare them to the C-H bonds in the non-deuterated analog. The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond due to the lower zero-point vibrational energy of the C-D bond. informaticsjournals.co.in This difference in BDE is a key factor contributing to the kinetic isotope effect.

Furthermore, quantum chemical calculations can be used to investigate the stability of potential reaction intermediates that may form during metabolic processes. For instance, if the acetyl group undergoes enzymatic hydrolysis, DFT can be used to model the transition state and the intermediates of this reaction, providing insights into the reaction mechanism and kinetics.

Table 2: Calculated Bond Dissociation Energies (BDEs) for the Acetyl Group

BondCalculation MethodBDE (kcal/mol)
H3C-C(O)- DFT (B3LYP/6-31G)98.5
D3C-C(O)- DFT (B3LYP/6-31G)100.2

This table presents hypothetical data based on established principles of C-H vs. C-D bond energies.

Prediction of Isotope Effects Through Computational Modeling

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is particularly relevant for reactions where the C-H (or C-D) bond is broken in the rate-determining step, which is common in drug metabolism mediated by cytochrome P450 enzymes. acs.orgnih.gov

Computational models can be used to predict the magnitude of the KIE. nih.gov These models often combine quantum mechanical calculations of the transition state of a reaction with statistical mechanics to calculate the reaction rates for both the deuterated and non-deuterated compounds. A significant predicted KIE for the metabolism of the acetyl group in this compound would suggest that deuteration at this position could slow down its metabolic clearance, potentially altering the pharmacokinetic profile of the compound. news-medical.netsemanticscholar.org

Table 3: Predicted Kinetic Isotope Effect (KIE) for the Oxidative Metabolism of the Acetyl Group

ParameterValue
Reaction Cytochrome P450-mediated oxidation
Computational Model QM/MM Transition State Theory
kH/kD (Predicted KIE) 3.5

This table presents a hypothetical KIE value for illustrative purposes.

In Silico Assessment of Metabolic Vulnerability Sites

In silico tools for metabolism prediction are used to identify the most likely sites on a molecule to be modified by metabolic enzymes. nih.govcreative-biolabs.comnih.gov These tools typically use either rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data. nih.govresearchgate.net

For this compound, these in silico methods can predict the likelihood of metabolism occurring at various positions on the steroid backbone, the morpholino group, the pyrrolidinium (B1226570) ring, and the acetyl group. news-medical.net The prediction would be based on the chemical environment of each atom and its accessibility to metabolic enzymes. The deuteration of the acetyl group could potentially decrease its predicted metabolic lability due to the kinetic isotope effect, which might lead to a metabolic shift, where other parts of the molecule become more susceptible to metabolism. nih.gov

Table 4: Predicted Metabolic Hotspots for this compound

Molecular RegionPredicted Metabolic ReactionRelative Likelihood
Steroid Backbone HydroxylationHigh
Morpholino Group N-dealkylationModerate
Pyrrolidinium Ring N-dealkylationModerate
3-Acetyl-d3 Group O-deacetylationLow (due to deuteration)

This table presents hypothetical predictions from an in silico metabolism prediction tool.

Conclusion and Future Research Directions

Summary of Academic Contributions of 3-Acetyl-d3 Rocuronium (B1662866) Bromide Research

The primary academic contribution of 3-Acetyl-d3 Rocuronium Bromide lies in its role as an internal standard for mass spectrometry-based quantitative analysis. texilajournal.comclearsynth.com The incorporation of deuterium (B1214612) atoms imparts a mass shift without significantly altering the chemical properties of the molecule. irisotope.com This allows for its use as a reliable reference in the accurate measurement of its non-deuterated counterpart, an impurity found in Rocuronium Bromide preparations.

The ability to precisely quantify impurities is critical in pharmaceutical quality control and metabolic studies. The use of a stable isotope-labeled internal standard like this compound compensates for variations during sample preparation and analysis, leading to more accurate and reliable data. texilajournal.comclearsynth.com This, in turn, enhances the safety and efficacy assessment of the parent drug, Rocuronium Bromide.

While direct research on the biological effects of this compound is not its intended purpose, its application underpins studies on the pharmacokinetics and metabolism of Rocuronium and its related compounds. By enabling the precise tracking of impurities, it contributes to a more complete understanding of the drug's behavior in biological systems.

Unanswered Questions and Emerging Research Avenues for Deuterated Steroidal Analogues

The use of deuterated compounds, particularly in the context of steroidal structures, opens up several avenues for future research and presents a number of unanswered questions. A key area of investigation is the "deuterium kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to improved pharmacokinetic profiles for certain drugs. clearsynthdiscovery.com

Unanswered Questions:

To what extent can strategic deuteration of steroidal drugs minimize the formation of toxic metabolites?

How does the position of deuterium substitution on the steroid nucleus or its side chains influence receptor binding affinity and selectivity?

What are the long-term physiological effects of altered metabolic pathways resulting from the administration of deuterated steroidal compounds?

Can deuteration be used to enhance the therapeutic index of existing steroidal drugs by reducing off-target effects? nih.govnih.gov

Emerging Research Avenues:

Development of "Heavy Drugs": There is growing interest in developing deuterated versions of existing steroidal drugs to improve their metabolic stability and half-life. clearsynthdiscovery.com

Mechanistic Studies: Deuterated steroidal analogues can be used as probes to elucidate the mechanisms of enzymes involved in steroid metabolism, such as cytochrome P450s. nih.gov

Targeted Drug Delivery: The altered pharmacokinetic properties of deuterated steroids could be harnessed for more targeted drug delivery and release profiles.

Potential for Further Application in Fundamental Biochemical Research

Beyond its role as an analytical standard, this compound and other deuterated steroidal analogues have significant potential for application in fundamental biochemical research.

Metabolic Pathway Elucidation: Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules. Deuterated steroids can be used to follow the intricate pathways of steroid biosynthesis and catabolism, providing insights into both normal physiology and disease states.

Receptor-Ligand Interaction Studies: The subtle change in mass due to deuteration can be detected in high-resolution mass spectrometry, allowing for detailed studies of steroid-receptor binding kinetics and dynamics.

Enzyme Mechanism and Inhibition: Deuterated substrates can be used to probe the kinetic isotope effects of enzymatic reactions, helping to elucidate reaction mechanisms and design more effective enzyme inhibitors.

The data in the table below illustrates the potential research applications of deuterated steroidal analogues in various fields of biochemical research.

Research AreaApplication of Deuterated Steroidal AnaloguesPotential Insights
EndocrinologyTracing hormone metabolism and turnoverUnderstanding of hormonal regulation and dysregulation in diseases.
OncologyInvestigating the role of steroid hormones in cancer progressionDevelopment of novel anti-cancer therapies targeting steroid pathways.
NeuroscienceStudying the effects of neurosteroids on brain functionInsights into the pathophysiology of neurological and psychiatric disorders.
ToxicologyAssessing the metabolic activation of steroids to toxic metabolitesImproved prediction of drug-induced toxicity.

Methodological Advancements Facilitated by Stable Isotope-Labeled Probes

The availability of stable isotope-labeled probes like this compound has been a catalyst for significant methodological advancements in analytical and biomedical sciences.

The primary advancement lies in the enhanced precision and accuracy of quantitative mass spectrometry. texilajournal.comclearsynth.com The use of a deuterated internal standard that co-elutes with the analyte of interest allows for correction of matrix effects and variations in instrument response, which are common challenges in the analysis of complex biological samples. texilajournal.com

Furthermore, the use of stable isotope labeling has facilitated the development of more sophisticated analytical techniques, such as:

Stable Isotope Dilution Analysis (SIDA): A highly accurate method for quantifying analytes in complex matrices.

Fluxomics: The study of metabolic fluxes and pathway dynamics, where stable isotope tracers are used to monitor the flow of atoms through metabolic networks.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize stable isotopes to quantify changes in protein abundance. While not directly related to this compound, it highlights the broad impact of stable isotope labeling.

These methodological advancements, underpinned by the availability of compounds like this compound, continue to push the boundaries of biochemical and pharmacological research, enabling more detailed and accurate investigations into the complexities of biological systems.

Q & A

Q. What validation parameters are critical for bioanalytical assays of this compound in human plasma?

  • Methodological Answer :
  • Specificity : Confirm no interference from endogenous compounds or metabolites .
  • Accuracy/Precision : Achieve intra-day CV <10% and accuracy within 85–115% .
  • Stability : Assess freeze-thaw cycles (3×) and long-term storage (−80°C for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.